5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)11-5-3-9(4-6-11)13(22)8-20-15(23)12-7-14(24-21-12)10-1-2-10/h3-7,10,13,22H,1-2,8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALBXVYGCZGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit the nf-κb pathway, which plays a crucial role in immune response, inflammation, and cancer.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a radical approach. This interaction could result in changes to the target’s function, potentially inhibiting or enhancing its activity.
Biologische Aktivität
5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in the context of cancer research and enzyme inhibition.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and cellular pathways involved in cancer progression. The presence of the isoxazole ring suggests potential interactions with various receptors and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity :
- Enzyme Inhibition :
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : A study assessed the cytotoxic effects of the compound on MCF-7 and U-937 cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with flow cytometry analysis confirming increased apoptosis markers such as cleaved caspase-3 and p53 activation .
- Study 2 : Another investigation focused on enzyme inhibition, where the compound was tested against human carbonic anhydrases (hCA IX and hCA II). The results showed promising inhibitory activity at low nanomolar concentrations, suggesting its potential as a therapeutic agent for cancers expressing these enzymes .
Data Tables
| Biological Activity | Cell Line/Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.65 | Induction of apoptosis |
| Cytotoxicity | U-937 | 2.41 | Induction of apoptosis |
| Enzyme Inhibition | hCA IX | 0.089 | Selective inhibition |
| Enzyme Inhibition | hCA II | 0.75 | Selective inhibition |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural and Functional Analogs
Structural Analogs
n-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Molecular Formula : C₃₈H₃₆Cl₂N₆O₁₀S₂
- Molecular Weight : 1066.68 g/mol
- Key Features :
- Thiophene substituent at the 5-position of the isoxazole.
- Chloro and complex amide side chains.
- Comparison: The target compound replaces the thiophene with a trifluoromethylphenyl group, likely improving electron-withdrawing effects and receptor affinity. The target’s simpler side chain (hydroxyethyl vs. multi-substituted amides) reduces molecular weight (~350.3 vs.
CGP 12177
- Molecular Formula : C₁₄H₂₁N₃O
- Molecular Weight : 247.34 g/mol
- Key Features: Phenoxypropanolamine structure. Beta 3-AR agonist with antagonist activity at beta 1/2-AR.
- Comparison: The target compound’s isoxazole core may offer greater metabolic stability compared to CGP 12177’s ether linkage. The trifluoromethylphenyl group could enhance selectivity for human beta 3-AR, addressing efficacy issues noted in .
Pharmacological and Functional Insights
- Target Receptor Specificity : Beta 3-AR agonists face challenges in human trials due to low receptor density and interspecies pharmacological differences . The target compound’s cyclopropyl and trifluoromethyl groups may mitigate these issues by optimizing binding kinetics for the human receptor.
- Selectivity : Unlike earlier agonists (e.g., CGP 12177), the target compound’s structure may reduce off-target effects on beta 1/2-AR, critical for avoiding cardiovascular side effects .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Species-Specific Efficacy : highlights that human beta 3-AR requires agonists with higher efficacy than rodent receptors. The target compound’s design may address this through optimized substituents .
- Clinical Potential: If the compound demonstrates high selectivity and efficacy in human trials, it could overcome limitations of earlier beta 3-AR agonists, such as poor pharmacokinetics and side effects .
Q & A
Q. What are the key steps for synthesizing 5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves coupling an isoxazole-3-carboxylic acid derivative with a hydroxyethylamine intermediate. For example:
- Step 1: Prepare the isoxazole-3-carboxylic acid precursor (e.g., via cyclocondensation of nitrile oxides with alkynes).
- Step 2: Activate the carboxylic acid using coupling reagents like HBTU or EDCI, as described in amide bond formation protocols .
- Step 3: React with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol under inert conditions.
Optimization Strategies:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalysis: Add 4-dimethylaminopyridine (DMAP) to accelerate coupling efficiency .
- Purification: Employ automated flash chromatography (as in ) or recrystallization to isolate the product. Initial yields may be low (~18%, as seen in ), but optimizing stoichiometry (e.g., 1.3 equivalents of coupling reagent) can improve results.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key signals should researchers prioritize?
Methodological Answer:
- 1H/13C NMR: Focus on diagnostic peaks:
- Isoxazole protons: A singlet at δ ~6.5–7.0 ppm for H-4 and H-5 .
- Cyclopropyl group: Multiplet signals at δ ~1.0–2.0 ppm (CH2) and δ ~0.5–1.0 ppm (CH).
- Trifluoromethyl group: A distinct 19F NMR signal at δ ~-60 to -65 ppm.
- HRMS: Confirm molecular ion ([M+H]+) with <5 ppm error. For example, in , HRMS matched the theoretical mass within 0.6 ppm.
- IR Spectroscopy: Look for carboxamide C=O stretch at ~1650–1680 cm⁻¹.
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclopropyl and trifluoromethyl groups in biological activity?
Methodological Answer:
- Comparative Analogs: Synthesize derivatives with substituent variations:
- Replace cyclopropyl with furan (as in ) or thiophene ().
- Substitute -CF3 with -CH3 or -Cl to assess hydrophobicity/electronic effects.
- Assay Design: Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake). For mitochondrial studies (), measure parameters like membrane potential (Rh123 fluorescence) or calcium retention capacity.
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs. Compare docking scores with experimental IC50 values .
Q. How should researchers address contradictory data in biological assays, such as variations in mitochondrial inhibition potency across studies?
Methodological Answer:
- Standardize Assay Conditions:
- Mitochondrial Isolation: Use identical protocols (e.g., C57BL6/J mouse liver mitochondria via differential centrifugation) .
- Compound Solubility: Maintain DMSO concentration ≤1% to avoid solvent-induced artifacts.
- Positive Controls: Include verapamil (Ca²⁺ uptake inhibitor) or FCCP (uncoupler) for baseline comparison.
- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Replicate experiments ≥3 times.
- Mechanistic Follow-Up: Use techniques like Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and resolve discrepancies in metabolic effects.
Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?
Methodological Answer:
- In Vitro ADME:
- Metabolic Stability: Incubate with liver microsomes (human/mouse) and quantify parent compound via LC-MS/MS.
- Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration.
- In Vivo PK (Rodents):
- Administer IV/PO doses (e.g., 5 mg/kg) and collect serial blood samples.
- Calculate parameters: AUC, t1/2, Cmax, and bioavailability (F%).
- Tissue Distribution: Apply whole-body autoradiography or LC-MS/MS to assess penetration into targets (e.g., brain, liver) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
